CV-159
Overview
Description
CV-159 is a unique dihydropyridine derivative that functions as a calcium ion antagonist with anti-calmodulin activity. It has shown significant anti-inflammatory properties and neuroprotective effects . This compound has been studied for its potential therapeutic applications, particularly in the context of cardiovascular and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CV-159 involves multiple steps. One of the key steps includes the reaction of 6-chlorohexanol with 3-phenyl-5-pyrazolone in the presence of potassium carbonate in dimethylformamide to produce 6-(5-phenyl-3-pyrazolyloxy)hexyl alcohol . This intermediate is then esterified with diketene to form the crystalline acetoacetate derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including esterification and nucleophilic substitution reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
CV-159 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Nucleophilic substitution reactions are common in its synthesis and modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like potassium carbonate and dimethylformamide are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
CV-159 has been extensively studied for its scientific research applications:
Mechanism of Action
CV-159 exerts its effects primarily through its action as a calcium ion antagonist and calmodulin inhibitor. It inhibits calcium ion influx and calmodulin-dependent processes, leading to reduced activation of inflammatory pathways . Specifically, it inhibits the phosphorylation of proteins involved in inflammatory signaling, such as JNK, p38, and NF-κB . This inhibition reduces the production of reactive oxygen species and inflammatory markers .
Comparison with Similar Compounds
Similar Compounds
Nicardipine: Another dihydropyridine calcium ion antagonist with similar cardiovascular effects.
Nifedipine: A well-known calcium ion antagonist used to treat hypertension and angina.
Amlodipine: A long-acting calcium ion antagonist used for cardiovascular conditions.
Uniqueness of CV-159
This compound is unique due to its dual action as a calcium ion antagonist and calmodulin inhibitor. This dual mechanism provides it with potent anti-inflammatory and neuroprotective properties, distinguishing it from other dihydropyridine derivatives .
Properties
IUPAC Name |
3-O-methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O7/c1-20-27(30(36)40-3)29(23-14-11-15-24(18-23)35(38)39)28(21(2)32-20)31(37)42-17-10-5-4-9-16-41-26-19-25(33-34-26)22-12-7-6-8-13-22/h6-8,11-15,18-19,29,32H,4-5,9-10,16-17H2,1-3H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHXFXYNBTHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCCCOC2=NNC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006778 | |
Record name | Methyl 6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86384-98-7 | |
Record name | CV 159 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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